6-(2-Chlorophenyl)-2-(2-ethoxyethoxy)pyridine-3-carbonitrile
Overview
Description
6-(2-Chlorophenyl)-2-(2-ethoxyethoxy)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H15ClN2O2 and its molecular weight is 302.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Optical Properties
- Structural Characteristics : Pyridine derivatives, including similar compounds to 6-(2-Chlorophenyl)-2-(2-ethoxyethoxy)pyridine-3-carbonitrile, exhibit unique structural characteristics. For instance, the study by Zedan, El-Taweel, and El-Menyawy (2020) explored the structural, thermal, optical, and diode characteristics of two pyridine derivatives, revealing their monoclinic polycrystalline nature and indirect allowed optical energy gaps (Zedan, El-Taweel, & El-Menyawy, 2020).
Spectroscopic Analysis
- Spectroscopic and Structural Analysis : Studies like that of Tranfić et al. (2011) have provided detailed spectroscopic analysis of pyridine derivatives, which can be essential for understanding the chemical properties and potential applications of similar compounds (Tranfić, Halambek, Cetina, & Jukić, 2011).
Antimicrobial Studies
- Antimicrobial Properties : Research by Sadeek, Zordok, El‐Attar, and Ibrahim (2015) indicates that certain pyridine derivatives, similar to this compound, possess antimicrobial properties, which could be pivotal in pharmaceutical research (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Polymerization Processes
- Monitoring Photopolymerization Processes : Derivatives of pyridine-3-carbonitrile have been shown to be effective in monitoring photopolymerization processes, as demonstrated in a study by Ortyl et al. (2019). This suggests potential applications in material science and engineering (Ortyl, Fiedor, Chachaj-Brekiesz, Pilch, Hola, & Galek, 2019).
Chemical Transformations and Reactions
- Chemical Reactivity : The reactivity of similar pyridine carbonitriles under various conditions has been a subject of interest. For example, Ibrahim and El-Gohary (2016) explored the chemical reactivity of 6-methylchromone-3-carbonitrile with nucleophilic reagents, leading to various heterocyclic systems, which could be analogous to reactions involving this compound (Ibrahim & El-Gohary, 2016).
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-(2-ethoxyethoxy)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-2-20-9-10-21-16-12(11-18)7-8-15(19-16)13-5-3-4-6-14(13)17/h3-8H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDQAMGYXGWFAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC(=N1)C2=CC=CC=C2Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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